molecular formula C14H13BrClNO4S B5236354 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide

3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide

Cat. No. B5236354
M. Wt: 406.7 g/mol
InChI Key: WWTSBKBNYFZHSG-UHFFFAOYSA-N
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Description

Sulfonamide compounds have been widely explored for their potential therapeutic applications and chemical properties. These compounds often exhibit significant biological activities, including antitumor and enzyme inhibitory effects, due to their structural features and interactions with biological molecules.

Synthesis Analysis

The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with amines. For example, studies have detailed the synthesis of various N-substituted benzenesulfonamides, which could serve as a reference for the synthesis of the specified compound (Riaz, 2020).

Molecular Structure Analysis

Crystal structure analyses of related sulfonamides reveal that supramolecular architectures can be controlled by interactions like C—H⋯π and C—H⋯O, leading to diverse two- and three-dimensional structures (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, including bromination and interaction with electrophiles, to yield a range of derivatives with different substituents. These reactions are crucial for modifying the chemical and biological properties of the compounds (Adachi & Otsuki, 1976).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting points, and crystal structures, are influenced by their molecular configurations and the nature of substituents. For instance, the crystal structure analysis provides insights into the molecular arrangements and potential intermolecular interactions (Sharutin & Sharutina, 2016).

properties

IUPAC Name

3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO4S/c1-20-13-6-4-10(8-11(13)15)22(18,19)17-9-3-5-14(21-2)12(16)7-9/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTSBKBNYFZHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide

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